molecular formula C12H10N2O2S2 B2849808 N-(2-cyano-3-thienyl)-4-methylbenzenesulfonamide CAS No. 866009-12-3

N-(2-cyano-3-thienyl)-4-methylbenzenesulfonamide

Cat. No.: B2849808
CAS No.: 866009-12-3
M. Wt: 278.34
InChI Key: CAKCPNQTYKVPFD-UHFFFAOYSA-N
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Description

N-(2-cyano-3-thienyl)-4-methylbenzenesulfonamide: is an organic compound that features a thienyl group, a cyano group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyano-3-thienyl)-4-methylbenzenesulfonamide typically involves the following steps:

    Formation of the Thienyl Group: The thienyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using cyanide salts.

    Sulfonamide Formation: The sulfonamide group is formed by reacting the intermediate compound with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-cyano-3-thienyl)-4-methylbenzenesulfonamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: New compounds with different functional groups replacing the original ones.

Scientific Research Applications

Chemistry: N-(2-cyano-3-thienyl)-4-methylbenzenesulfonamide is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological research, this compound may be used to study enzyme interactions and protein binding due to its unique functional groups.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-cyano-3-thienyl)-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and sulfonamide group play crucial roles in binding to these targets, potentially inhibiting or modifying their activity. The thienyl group may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

  • N-(2-cyano-3-thienyl)-4-methylbenzenesulfonamide
  • This compound
  • This compound

Uniqueness: this compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

N-(2-cyanothiophen-3-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S2/c1-9-2-4-10(5-3-9)18(15,16)14-11-6-7-17-12(11)8-13/h2-7,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKCPNQTYKVPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(SC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666369
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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